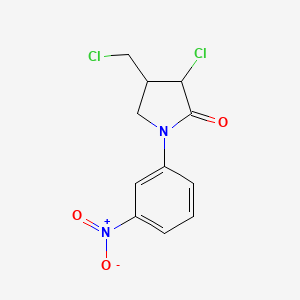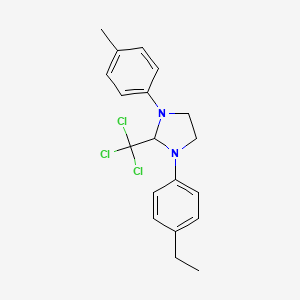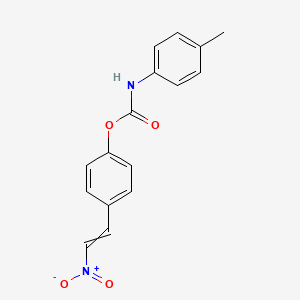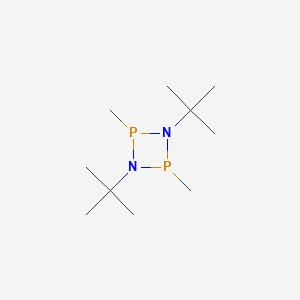
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is a unique organophosphorus compound characterized by its two phosphorus atoms and a four-membered ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine typically involves the reaction of tert-butyl-substituted amines with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is usually heated to facilitate the formation of the diazadiphosphetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine involves its interaction with molecular targets through its phosphorus atoms. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include coordination with metal ions and interactions with nucleophilic or electrophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butyl-2,2′-dipyridyl: Another compound with bulky tert-butyl groups, used as a ligand in coordination chemistry.
3,3-Dimethyl-1-butene: A compound with similar steric hindrance, used in polymerization reactions.
Uniqueness
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is unique due to its four-membered ring structure containing two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
Properties
CAS No. |
61152-26-9 |
|---|---|
Molecular Formula |
C10H24N2P2 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1,3-ditert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine |
InChI |
InChI=1S/C10H24N2P2/c1-9(2,3)11-13(7)12(14(11)8)10(4,5)6/h1-8H3 |
InChI Key |
ARULSGIGBNPFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1P(N(P1C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



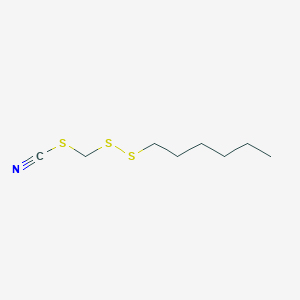
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)



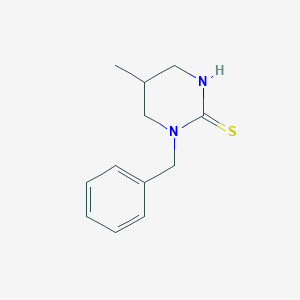
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)

![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

